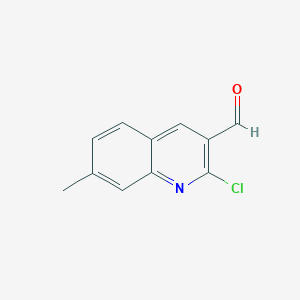

2-Chloro-7-methylquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNADSVXXWMWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354554 | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-21-5 | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the , a pivotal intermediate in contemporary drug discovery and development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a validated step-by-step experimental procedure, and offer expert insights into the causality behind critical process parameters.

Strategic Importance in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as antibacterial, antimalarial, anti-inflammatory, and anticancer drugs.[1][2] The title compound, this compound, is a highly versatile synthetic building block. The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic substitution reactions, while the carbaldehyde group at the 3-position allows for a vast array of chemical transformations, including condensations, oxidations, and reductions. This dual reactivity makes it an invaluable precursor for generating diverse libraries of novel quinoline derivatives for biological screening.[3][4]

The most efficient and widely adopted method for constructing this molecule is the Vilsmeier-Haack reaction , a powerful one-pot cyclization and formylation process.[5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] In this specific application, it facilitates a tandem reaction cascade involving the cyclization of an N-arylacetamide to construct the quinoline ring system.[8]

The key to the reaction is the in-situ formation of the Vilsmeier reagent , a chloroiminium cation, from a tertiary amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphoryl chloride, POCl₃). This reagent is a potent electrophile that drives the subsequent aromatic substitution and ring-closing steps.

Causality Behind Reagent Selection:

-

N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

-

Phosphoryl Chloride (POCl₃): Acts as a dehydrating and activating agent, converting the amide oxygen of DMF into a good leaving group to facilitate the formation of the electrophilic Vilsmeier reagent.

-

N-(m-tolyl)acetamide: This is the foundational substrate. The acetylated amino group activates the aromatic ring for electrophilic attack and participates in the cyclization. Crucially, the methyl group at the meta position of the aniline precursor directs the regiochemistry of the cyclization to yield the desired 7-methylquinoline isomer.

The overall mechanism can be visualized as follows:

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Workflow: A Validated Protocol

This section outlines the two-stage procedure for the . The workflow is designed to be self-validating through in-process monitoring and clear endpoints.

Caption: Overall experimental workflow for the target compound synthesis.

Part A: Synthesis of N-(m-tolyl)acetamide (Precursor)

This initial step prepares the necessary substrate for the Vilsmeier-Haack reaction.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add m-toluidine (10.7 g, 0.1 mol). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: While stirring vigorously, slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: Pour the reaction mixture into 200 mL of cold water. The N-(m-tolyl)acetamide will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60 °C. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound

This is the critical cyclization step. The reaction is moisture-sensitive and should be performed under a fume hood with appropriate personal protective equipment.

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol). Cool the flask to 0 °C in an ice-salt bath.

-

POCl₃ Addition: Add phosphoryl chloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the cold DMF with constant stirring over 30 minutes.[9] It is crucial to maintain the temperature below 5 °C during this exothermic addition. The Vilsmeier reagent forms as a yellowish complex.

-

Substrate Addition: To this freshly prepared reagent, add solid N-(m-tolyl)acetamide (1.49 g, 10 mmol) portion-wise, ensuring the temperature remains low.

-

Reaction Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat at 80-90 °C for 10-15 hours.[4][9] The reaction progress should be monitored by TLC (eluent: ethyl acetate/petroleum ether).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the reaction intermediate and precipitates the product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation and Purification: Collect the resulting pale white or yellow solid by vacuum filtration and wash it extensively with water. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final compound.[9]

Data Summary

The following table summarizes the key quantitative parameters for the Vilsmeier-Haack cyclization step.

| Parameter | Value/Description | Rationale / Reference |

| Substrate | N-(m-tolyl)acetamide | Provides the backbone and 7-methyl group. |

| Reagents | POCl₃ / DMF | Form the electrophilic Vilsmeier reagent.[6] |

| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3 : 7 | Excess reagents ensure complete conversion.[9] |

| Reaction Temperature | 80-90 °C | Provides activation energy for cyclization.[4] |

| Reaction Time | 10-15 hours | Required for completion with a methyl-substituted acetanilide.[9] |

| Expected Yield | 60-80% | Typical yield for this class of reaction.[5] |

| Appearance | White to pale yellow solid | Crystalline product after purification.[9] |

Conclusion

The via the Vilsmeier-Haack reaction is a robust, reproducible, and scalable method. By starting with the appropriately substituted N-(m-tolyl)acetamide, the reaction proceeds with high regioselectivity to afford a key intermediate primed for further chemical diversification. This guide provides the necessary procedural details and mechanistic insights for researchers in organic synthesis and medicinal chemistry to successfully implement this valuable transformation.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

-

Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of this compound. Journal of Materials and Electronic Devices. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

-

Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of this compound. Available at: [Link]

-

ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

ResearchGate. (2014). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]

-

Pharmaffiliates. (n.d.). N-(m-Tolyl)acetamide. Available at: [Link]

-

ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. Available at: [Link]

-

ResearchGate. (2014). How can I do Vilsmeier-Haack reaction for Quinoline Synthesis?. Available at: [Link]

-

International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available at: [Link]

- Google Patents. (n.d.). Technique for preparing N-methylacetamide.

-

ResearchGate. (2007). N-(p-Tolyl)thioacetamide. Available at: [Link]

-

International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]

Sources

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijsr.net [ijsr.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-7-methylquinoline-3-carbaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde: Properties, Synthesis, and Synthetic Utility

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Quinoline derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer properties.[3][4][5] Within this important class of heterocycles, this compound emerges as a highly versatile and valuable synthetic intermediate. Its unique arrangement of reactive functional groups—a nucleophilically displaceable chlorine atom at the C-2 position and an electrophilic carbaldehyde at the C-3 position—provides a gateway for extensive molecular diversification.

This technical guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and its application as a pivotal building block in the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

This compound is a solid organic compound at room temperature. The core of the molecule is a planar quinoline fused-ring system.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 68236-21-5 | |

| Molecular Formula | C₁₁H₈ClNO | [6][8] |

| Molecular Weight | 205.64 g/mol | [8] |

| Melting Point | 241-244 °C | [8] |

| Boiling Point | 350.8 °C at 760 mmHg | [8] |

| Density | 1.312 g/cm³ | [8] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Structural Information: The molecule consists of a methyl-substituted quinoline ring chlorinated at the 2-position and functionalized with a carbaldehyde group at the 3-position. X-ray crystallography data reveals that the quinoline ring system is essentially planar, with the formyl (carbaldehyde) group slightly twisted out of this plane.[6][7]

Synthesis and Characterization

The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[9] This one-pot reaction utilizes a substituted acetanilide as the starting material, which undergoes cyclization and formylation upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide).[10]

Synthetic Workflow: The Vilsmeier-Haack Reaction

The synthesis proceeds by treating N-(3-tolyl)acetamide with the Vilsmeier-Haack reagent. The reaction involves an electrophilic aromatic substitution followed by cyclization and hydrolysis to yield the target compound.[6][9] The presence of electron-donating groups on the N-arylacetamide precursor generally facilitates the cyclization and leads to good yields.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on established literature.[6][10]

-

Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction Initiation: Cool the freshly prepared reagent to 5 °C and add N-(3-tolyl)acetamide portion-wise.

-

Cyclization: After the addition is complete, heat the reaction mixture to approximately 90 °C for several hours (typically 4-15 hours).[6][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice. The crude product precipitates as a solid.

-

Purification: Collect the solid by filtration, wash with water, and dry. The compound can be further purified by recrystallization from a suitable solvent mixture, such as petroleum ether and ethyl acetate.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around δ 10.5 ppm), signals in the aromatic region (δ 7.0-8.9 ppm), and a singlet for the methyl group (CH₃) protons (around δ 2.8 ppm).[11]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at approximately δ 189 ppm, along with signals for the aromatic and methyl carbons.[11]

-

IR (KBr): The infrared spectrum typically displays a strong carbonyl (C=O) stretching band for the aldehyde around 1693 cm⁻¹, aromatic C=C stretching bands, and a C-Cl stretching band around 776 cm⁻¹.[11]

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a valuable precursor for a diverse range of complex heterocyclic structures.[5][12]

Reactions at the C-2 Position: The Chloro Group

The chlorine atom at the C-2 position is activated towards nucleophilic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions.

The chloro group can be readily displaced by various nucleophiles. For example, reaction with thiols or sodium hydrosulfide can yield the corresponding 2-thiones or thioethers, which are themselves useful intermediates. Similarly, reactions with primary or secondary amines can be used to install different amino groups at the C-2 position.[5]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[13] This reaction is exceptionally useful for synthesizing 2-aryl or 2-heteroaryl quinoline derivatives from this compound.[14][15]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinoline.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[13]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

Reactions at the C-3 Position: The Carbaldehyde Group

The aldehyde functionality is a versatile electrophilic site for a wide range of chemical transformations.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines, hydrazines, hydroxylamine, and semicarbazides to form the corresponding Schiff bases (imines), hydrazones, oximes, and semicarbazones.[5][11] These derivatives are often investigated for their own biological activities or used in further cyclization reactions.

-

Reduction and Oxidation: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid using standard oxidizing agents.

-

Conversion to Other Functional Groups: The formyl group can be transformed into a cyano (nitrile) group, providing another synthetic handle for further elaboration.

Bifunctional Reactivity: Gateway to Fused Heterocycles

The true synthetic elegance of this compound is realized when both functional groups participate in a reaction sequence. This dual reactivity allows for the construction of complex, fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, by reacting the chloro-aldehyde with bifunctional nucleophiles like hydrazine.[5][12] Such fused systems are of significant interest in drug discovery.[17][18]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). It may also cause skin and respiratory irritation.[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[20] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21]

-

Handling: Avoid contact with skin, eyes, and clothing.[21] Wash hands thoroughly after handling.[19] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[22]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[20] For skin contact, wash off with soap and plenty of water.[20] If inhaled, move to fresh air.[20] If swallowed, do NOT induce vomiting.[20] In all cases of exposure, seek immediate medical attention.[21]

Conclusion

This compound is a pivotal synthetic building block that provides chemists with a robust platform for the development of novel quinoline-based compounds. Its well-defined physicochemical properties and the predictable, versatile reactivity of its chloro and carbaldehyde functionalities make it an invaluable tool in organic synthesis. The accessibility of this compound via the efficient Vilsmeier-Haack reaction, coupled with its utility in powerful transformations like Suzuki-Miyaura cross-coupling and various condensation and cyclization reactions, solidifies its importance for professionals in drug discovery, medicinal chemistry, and materials science.

References

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). National Center for Biotechnology Information.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). NISCAIR Online Periodicals Repository.

- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). National Center for Biotechnology Information.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Google AI.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- This compound. (n.d.). Sigma-Aldrich.

- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde. (n.d.). AK Scientific, Inc.

- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.

- 2-chloro-7-methyl-3-quinolinecarboxaldehyde. (2025). Chemsrc.

- 2-CHLORO-7-METHYLSULFANYL-QUINOLINE-3-CARBALDEHYDE synthesis. (n.d.). Chemicalbook.

- This compound. (n.d.). National Center for Biotechnology Information.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies.

- BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023). World Journal of Advanced Research and Reviews.

- 2-Chloro-7-methoxyquinoline-3-carbaldehyde. (n.d.). National Center for Biotechnology Information.

- This compound. (n.d.). National Center for Biotechnology Information.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8193–8222.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- SAFETY DATA SHEET. (2021). Fisher Scientific.

- SAFETY DATA SHEET. (2014). Fisher Scientific.

- Safety Data Sheet. (2021). Angene Chemical.

- 2-Chloroquinoline-7-carbaldehyde. (n.d.). AK Scientific, Inc.

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.

- Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). (n.d.). ResearchGate.

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (n.d.). Hindawi.

- 2-Chloro-7-methyl-quinoline-3-carbaldehyde. (n.d.). National Center for Biotechnology Information.

- 2-Chloroquinoline-3-carbaldehyde. (n.d.). BLD Pharm.

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.

- Natural Bond Orbital Analysis of this compound. (n.d.). DergiPark.

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025). ResearchGate.

- DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDE. (n.d.). TR Dizin.

- Natural Bond Orbital Analysis of this compound. (2021). DergiPark.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.

- Suzuki reaction. (n.d.). Wikipedia.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. jptcp.com [jptcp.com]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS#:68236-21-5 | 2-chloro-7-methyl-3-quinolinecarboxaldehyde | Chemsrc [chemsrc.com]

- 9. chemijournal.com [chemijournal.com]

- 10. chemijournal.com [chemijournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. newsama.com [newsama.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-7-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and structural properties of 2-Chloro-7-methylquinoline-3-carbaldehyde, a versatile intermediate in synthetic organic chemistry and drug discovery. The information presented herein is curated to provide not only fundamental data but also the procedural context for its determination, ensuring a robust understanding for its application in research and development.

Introduction and Molecular Identity

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse biological activities. The presence of a chloro group at the 2-position, a methyl group at the 7-position, and a carbaldehyde (formyl) group at the 3-position makes this molecule a valuable precursor for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents.[1] Its reactivity is largely dictated by these functional groups, allowing for a variety of chemical transformations.[1]

The molecular structure of this compound is depicted below. The quinoline ring system is planar, with the formyl group potentially showing a slight deviation from this plane.[2][3]

Caption: Molecular Structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈ClNO | [3][4][5] |

| Molecular Weight | 205.64 g/mol | [3][4][5] |

| Appearance | Solid | |

| Melting Point | 241-244 °C | [4][5] |

| Boiling Point | 350.8 °C at 760 mmHg | [4][5] |

| Density | 1.312 g/cm³ | [4] |

| Solubility | Generally insoluble in water; soluble in many organic solvents. | [6] |

| Storage Temperature | 2-8 °C, under inert atmosphere. |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical characterization. The following sections outline the standard laboratory protocols for measuring the key physical constants of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a depressed and broadened melting range suggests the presence of impurities.[7]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed bottom. The packed sample height should be approximately 1-2 mm.[7][8]

-

Measurement:

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[8]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at a given pressure is a key physical constant. Standard methods for determining the boiling point of an organic compound include distillation and the capillary method (Thiele tube or modern apparatus).[10][11]

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid (if the compound is melted for determination).

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., Thiele tube with mineral oil or an aluminum block).[12]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: The heat source is removed once a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Assessment

Understanding the solubility profile of a compound is crucial for reaction setup, purification, and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Qualitative Solubility Testing Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water (highly polar), ethanol (polar), acetone (polar aprotic), ethyl acetate (moderately polar), and hexane (non-polar).

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 20-30 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) and agitate the mixture.

-

Observe if the solid dissolves completely. If not, the solvent can be added portion-wise with agitation until the solid dissolves or it is clear that it is insoluble.[1]

-

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in each solvent. For acidic or basic compounds, solubility in aqueous acid or base can also be tested to provide information about the functional groups present.[14]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data provide detailed insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aldehydic proton, the aromatic protons on the quinoline ring, and the protons of the methyl group. Some literature reports ¹H NMR data for related compounds, showing the aldehydic proton signal typically appearing as a singlet between δ 10.5 and 10.8 ppm.[15] Aromatic protons would appear in the range of δ 7.1-8.9 ppm, and the methyl group protons as a singlet around δ 2.4-2.8 ppm.[15]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum (around δ 189 ppm).[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic and methyl): Typically observed around 2850-3100 cm⁻¹.

-

C-Cl stretch: Usually found in the fingerprint region, below 800 cm⁻¹.

Some sources report an IR absorption for the C=O group at 1693 cm⁻¹ for a similar compound.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈ClNO), the molecular ion peak (M⁺) would be expected at m/z 205, with an isotopic peak (M+2) at m/z 207 due to the presence of the chlorine-37 isotope.

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the planar structure of the quinoline fused-ring system in this compound.[3] The compound crystallizes in a monoclinic space group.[3][6] The crystal structure reveals that the formyl group is slightly bent out of the plane of the quinoline ring.[2][3]

Synthesis and Purification

A common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][17]

Synthesis via Vilsmeier-Haack Reaction

This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Protocol:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to chilled N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Reaction with Acetanilide: The corresponding substituted N-arylacetamide (in this case, N-(3-methylphenyl)acetamide) is added to the Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the 2-chloroquinoline-3-carbaldehyde.

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.[4]

Caption: General Workflow for Vilsmeier-Haack Synthesis.

Purification by Recrystallization

The crude product obtained from the synthesis is typically purified by recrystallization to obtain a crystalline solid with high purity.

General Protocol:

-

Solvent Selection: An appropriate solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.[18]

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[18]

Conclusion

The physical properties of this compound, from its fundamental constants to its spectroscopic and crystallographic characteristics, define its identity and utility as a chemical intermediate. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination and for the compound's synthesis and purification, is essential for its effective application in the fields of synthetic chemistry and drug development.

References

-

Chemsrc. (2025, September 18). 2-chloro-7-methyl-3-quinolinecarboxaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

- El-Sayed, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6334-6369.

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Florida Atlantic University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

JoVE. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]

-

Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

-

Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

PubMed. (n.d.). 2-Chloro-7-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]

- Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of this compound. Journal of Materials and Electronic Devices, 4, 15-23.

- Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 6. dergi-fytronix.com [dergi-fytronix.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chemijournal.com [chemijournal.com]

- 16. ajgreenchem.com [ajgreenchem.com]

- 17. ijsr.net [ijsr.net]

- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

2-Chloro-7-methylquinoline-3-carbaldehyde structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of novel therapeutic agents. The quinoline scaffold is central to numerous pharmacologically active molecules, exhibiting a wide spectrum of activities including anticancer, antimalarial, and antibacterial properties.[1][2][3] An unambiguous determination of its three-dimensional structure is therefore not merely an academic exercise but a foundational requirement for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive exploration of the synthesis and multifaceted structural analysis of this compound, integrating crystallographic, spectroscopic, and computational methodologies to present a holistic and validated molecular profile.

Core Synthesis via Vilsmeier-Haack Reaction

The predominant and highly efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[4] This reaction is exceptionally effective because it utilizes a specialized electrophile, the Vilsmeier reagent (a chloromethyliminium salt), formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This reagent is potent enough to effect an electrophilic substitution on an activated aromatic ring, leading to a cyclization that simultaneously installs the chloro and formyl functionalities onto the quinoline core. The reaction is particularly successful with N-arylacetamides bearing electron-donating groups, which facilitate the crucial cyclization step.

Experimental Protocol: Synthesis of this compound[7][8]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier-Haack adduct.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(3-tolyl)acetamide (1.49 g, 10 mmol) portion-wise.

-

Cyclization: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 15 hours.[4][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.

-

Purification: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield pure this compound.[6]

Diagram: Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack synthesis of the target quinoline.

Physicochemical & Structural Properties

A summary of the fundamental properties of the title compound is essential for its handling, storage, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈ClNO | [6][7] |

| Molecular Weight | 205.64 g/mol | [6][7] |

| IUPAC Name | This compound | [8] |

| CAS Number | 68236-21-5 | [7][8] |

| Physical Form | Solid | [8] |

| Melting Point | 241-244 °C | [7] |

| Density | 1.312 g/cm³ | [7] |

| Boiling Point | 350.8 °C at 760 mmHg | [7] |

| Storage | Inert atmosphere, 2-8 °C | [8] |

Definitive Structural Elucidation: A Multi-Technique Approach

A single analytical technique is rarely sufficient for complete structural validation. The convergence of data from crystallography, spectroscopy, and computational modeling provides the highest level of confidence.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[9][10] For this compound, crystallographic analysis has confirmed the overall molecular geometry. The quinoline fused-ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.007 Å.[6][11] The aldehyde (formyl) group is observed to be slightly twisted out of this plane.[6][11]

Table: Crystallographic Data for this compound [6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.458 Å, b = 3.9382 Å, c = 16.923 Å |

| β = 112.854° | |

| Volume (V) | 949.3 ų |

| Molecules per unit cell (Z) | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction[11]

-

Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution (e.g., from a petroleum ether/ethyl acetate mixture).

-

Crystal Mounting: Select a high-quality crystal (0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer (e.g., Bruker SMART area-detector) equipped with an X-ray source (e.g., Mo Kα radiation).[6] Collect diffraction data by rotating the crystal in the X-ray beam.

-

Data Reduction: Process the collected raw data to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution & Refinement: Use specialized software (e.g., SHELXS97, SHELXL97) to solve the phase problem and build an initial model of the structure.[6] Refine this model against the experimental data to obtain the final, accurate atomic coordinates and thermal parameters.

Diagram: X-ray Crystallography Workflow

Caption: Combining experimental and computational methods.

Significance in Drug Discovery

The title compound is more than just a chemical entity; it is a strategic building block. The presence of three distinct reactive sites—the chloro group at C2, the aldehyde at C3, and the aromatic ring—makes it a highly versatile synthon. [12]The 2-chloro group is an excellent leaving group for nucleophilic substitution reactions, while the aldehyde is a handle for condensation, oxidation, or reduction to introduce immense molecular diversity. [12]These transformations have been used to generate extensive libraries of fused and substituted quinoline derivatives for screening against a wide array of biological targets, including those relevant to cancer, infectious diseases, and inflammatory conditions. [1][2][3]

Conclusion

The structural analysis of this compound is a prime example of modern chemical characterization. Through the synergistic application of Vilsmeier-Haack synthesis, definitive X-ray crystallography, comprehensive spectroscopic profiling (NMR, MS, IR), and corroborative computational modeling, a complete and unambiguous structural identity is established. This rigorous validation is the critical first step that underpins its use as a high-value intermediate, enabling researchers and drug development professionals to confidently build upon its scaffold to create the next generation of quinoline-based therapeutics.

References

- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.

- This compound | 68236-21-5. (n.d.). Sigma-Aldrich.

- CAS#:68236-21-5 | 2-chloro-7-methyl-3-quinolinecarboxaldehyde. (2025, September 18). Chemsrc.

- 2-CHLORO-7-METHYLSULFANYL-QUINOLINE-3-CARBALDEHYDE synthesis. (n.d.). Chemicalbook.

-

Kumar, F. N., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2721. Available from: [Link]

- 2-Chloro-7-methoxyquinoline-3-carbaldehyde. (n.d.). PubChem.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry.

-

This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies.

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8036-8065. Available from: [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). RSC Publishing.

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate. Retrieved January 1, 2026, from [Link]

-

2-Chloro-7-methyl-quinoline-3-carbaldehyde. (2009, October 13). PubMed. Retrieved January 1, 2026, from [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025, December 20). ResearchGate. Retrieved January 1, 2026, from [Link]

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26). International Journal of Chemical Studies.

-

Structures of the quinoline derivatives. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). PMC - NIH. Retrieved January 1, 2026, from [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025, August 9). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 1, 2026, from [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH. Retrieved January 1, 2026, from [Link]

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016, December 2). International Journal of Chemical Studies.

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.

-

Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020, January 15). PubMed. Retrieved January 1, 2026, from [Link]

-

Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

This compound. (n.d.). SOBHABIO. Retrieved January 1, 2026, from [Link]

- Natural Bond Orbital Analysis of this compound. (n.d.). Eskişehir Technical University Journal of Science and Technology B - Theoretical Sciences.

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 1, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. Retrieved January 1, 2026, from [Link]

- Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. (n.d.). Der Pharma Chemica.

-

Illustration of the structural design of quinoline on various positions... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Unknown Source.

- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024, December 1). Asian Journal of Green Chemistry.

-

DFT/TD-DFT ANALYSIS OF this compound USING COMPUTER COMPUTING METHOD. (n.d.). TRDizin. Retrieved January 1, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications - American Chemical Society. Retrieved January 1, 2026, from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:68236-21-5 | 2-chloro-7-methyl-3-quinolinecarboxaldehyde | Chemsrc [chemsrc.com]

- 8. This compound | 68236-21-5 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

A Spectroscopic Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde: Structure, Characterization, and Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-7-methylquinoline-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's structural characterization.

Introduction: The Significance of this compound

Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound (C₁₁H₈ClNO), serves as a versatile precursor for the synthesis of more complex molecular architectures, owing to its reactive chloro and carbaldehyde functionalities.[1][2] Accurate and unambiguous structural elucidation through spectroscopic methods is paramount to ensuring the integrity of downstream applications. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule, providing both the data and the scientific rationale behind their interpretation. The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[3]

The molecular structure, confirmed by X-ray crystallography, reveals a planar quinoline ring system.[3][4] This planarity has significant implications for the molecule's electronic properties and, consequently, its spectroscopic behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and methyl protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~10.5 | Singlet | - |

| H4 | ~8.8 | Singlet | - |

| H5 | ~8.0 | Doublet | ~8.5 |

| H8 | ~7.9 | Singlet | - |

| H6 | ~7.5 | Doublet | ~8.5 |

| -CH₃ | ~2.6 | Singlet | - |

Causality and Interpretation

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield shift to approximately 10.5 ppm.[5] Its singlet nature arises from the absence of adjacent protons.

-

H4 Proton: The H4 proton is situated on the pyridine ring and is significantly influenced by the adjacent electron-withdrawing aldehyde group and the nitrogen atom. This deshielding effect, combined with its isolation from neighboring protons, results in a downfield singlet at around 8.8 ppm.[5]

-

Aromatic Protons (H5, H6, H8): The protons on the benzene ring of the quinoline system typically appear in the aromatic region (7.0-8.5 ppm).

-

H5 is expected to be a doublet due to coupling with H6.

-

H6 will also appear as a doublet from coupling with H5.

-

H8 is predicted to be a singlet, as it lacks adjacent protons for coupling.

-

-

Methyl Protons (-CH₃): The protons of the methyl group at the 7-position are shielded compared to the aromatic protons and are expected to appear as a singlet around 2.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| C2 (C-Cl) | ~152 |

| C8a | ~148 |

| C4 | ~140 |

| C7 (C-CH₃) | ~139 |

| C4a | ~136 |

| C5 | ~130 |

| C8 | ~129 |

| C6 | ~128 |

| C3 (C-CHO) | ~127 |

| -CH₃ | ~22 |

Causality and Interpretation

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift of approximately 189 ppm.[6]

-

Quinoline Ring Carbons: The carbons of the quinoline ring resonate in the aromatic region (120-155 ppm). The carbon attached to the electronegative chlorine atom (C2) is expected to be significantly deshielded. The quaternary carbons (C4a and C8a) will also show distinct signals.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon, appearing upfield at around 22 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 205/207 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 176/178 | Loss of CO |

| 170 | Loss of Cl |

| 142 | Loss of CO and Cl |

Causality and Interpretation

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 205, corresponding to the molecular weight of the compound (C₁₁H₈ClNO).[3] Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 207 with an intensity of approximately one-third of the [M]⁺ peak is a characteristic signature for a monochlorinated compound.[7]

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:[8][9][10][11]

-

Loss of a Chlorine Radical (•Cl): This would result in a fragment ion at m/z 170.

-

Loss of Carbon Monoxide (CO): The elimination of the aldehyde group as CO would lead to a fragment at m/z 176/178.

-

Further Fragmentation: Subsequent losses, such as the cleavage of the quinoline ring, would produce smaller fragment ions.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050 | Aromatic C-H | Stretch |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1700 | Aldehyde C=O | Stretch |

| ~1600, ~1500 | Aromatic C=C | Stretch |

| ~1580 | Quinoline C=N | Stretch |

| ~830 | C-Cl | Stretch |

Causality and Interpretation

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic C-H stretching of the aldehyde group often appears as a pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.[12][13]

-

Carbonyl Stretching (C=O): A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[13]

-

Aromatic and Quinoline Ring Vibrations: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond in the quinoline ring give rise to characteristic absorptions in the 1600-1500 cm⁻¹ region.[3]

-

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 830 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Data: Molecular Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data from closely related compounds and fundamental principles, provides a robust framework for its identification and characterization. The distinct signals in ¹H and ¹³C NMR, the characteristic isotopic pattern in mass spectrometry, and the specific absorption bands in IR spectroscopy collectively form a unique fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for scientists, enabling confident structural verification and facilitating the advancement of research and development in fields that utilize this versatile quinoline derivative.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

PubMed. (2009). 2-Chloro-7-methyl-quinoline-3-carbaldehyde. [Link]

-

Chemsrc. (n.d.). 2-chloro-7-methyl-3-quinolinecarboxaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 776184. [Link]

-

RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

ARKIVOC. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

-

International Journal of Science and Research. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of this compound. [Link]

-

Indian Academy of Sciences. (2005). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

-

PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]

Sources

- 1. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. ijsr.net [ijsr.net]

- 6. chemijournal.com [chemijournal.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. fiveable.me [fiveable.me]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. www1.udel.edu [www1.udel.edu]

2-Chloro-7-methylquinoline-3-carbaldehyde CAS number and identifiers

An In-depth Technical Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It covers core identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its applications as a versatile building block in medicinal chemistry and drug discovery.

Core Identifiers and Physicochemical Properties

This compound is a substituted quinoline derivative, a class of compounds known for a wide spectrum of biological activities.[1][2][3] The strategic placement of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a valuable synthon for constructing more complex molecular architectures.[1]

| Identifier | Value | Source(s) |

| CAS Number | 68236-21-5 | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₈ClNO | [4][7][8] |

| Molecular Weight | 205.64 g/mol | [5][8] |

| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | [9] |

| InChI Key | YBNADSVXXWMWKH-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 241-244 °C | [8] |

| Boiling Point | 350.8 °C at 760 mmHg | [8] |

| Flash Point | 166 °C | [8] |

Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by hydrolysis to yield the final aldehyde product.

Experimental Protocol: Synthesis from N-(3-tolyl)acetamide

This protocol is adapted from established literature procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[7]

Materials and Reagents:

-

N-(3-tolyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed Ice

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier adduct.

-

Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier reagent.

-

Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature for 15 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[12]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction intermediate.

-

A solid product will precipitate. Collect the white product by filtration and wash it with cold water.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a petroleum ether/ethyl acetate solvent mixture to yield pure this compound.[7]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton typically appears as a singlet at a characteristic downfield shift (around δ 10.5 ppm), while the methyl group protons appear as a singlet around δ 2.8 ppm. The aromatic protons show complex multiplets in the δ 7.2-8.9 ppm range.[12] ¹³C NMR confirms the presence of the carbonyl carbon (around δ 189 ppm) and other distinct carbon atoms in the quinoline ring system.[12]

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A strong absorption band around 1690-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group, while bands in the 1580-1630 cm⁻¹ region are characteristic of the C=C and C=N bonds within the aromatic quinoline core.[12]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure. Studies have confirmed that the quinoline fused-ring system is essentially planar.[7][13] The crystal structure analysis provides precise bond lengths, bond angles, and intermolecular interactions.

| Characterization Data | Observed Value / Feature |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 189.5 (CHO) |

| IR (KBr) cm⁻¹ | ~1693 (C=O), ~1628 (C=N), ~770 (C-Cl) |

Note: NMR and IR data are representative values based on published data for closely related analogs.[12]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity of the two functional groups, which allows for selective transformations.[1] This dual functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][3]

Key Reactions:

-

Reactions at the Aldehyde Group: The formyl group readily undergoes condensation reactions with various nucleophiles.

-

Schiff Base Formation: Condensation with primary amines or hydrazines yields Schiff bases and hydrazones, respectively.[1] These derivatives are often investigated for their own biological activities or used as intermediates for further cyclizations.

-

Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of new C-C bonds.

-

-

Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr).

-

It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of substituents, such as morpholine, thiols, or azoles.[1]

-

-